
4,4'-(Ethane-1,2-diyl)di(benzene-1-diazonium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Ethane-1,2-diyl)di(benzene-1-diazonium) dichloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their ability to form azo compounds, which are widely used in dyeing and printing textiles. The diazonium group is a functional group with the formula R-N2+X-, where R is an aryl or alkyl group and X is an anion. This particular compound features two diazonium groups attached to a central ethane-1,2-diyl linker, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 4,4’-(Ethane-1,2-diyl)di(benzene-1-diazonium) dichloride typically involves the diazotization of 4,4’-(Ethane-1,2-diyl)dianiline. The process can be summarized as follows:
Diazotization Reaction: The starting material, 4,4’-(Ethane-1,2-diyl)dianiline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). This reaction converts the amine groups into diazonium groups, forming the desired diazonium salt.
Industrial Production: On an industrial scale, the reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then isolated by filtration and recrystallization.
Analyse Des Réactions Chimiques
4,4’-(Ethane-1,2-diyl)di(benzene-1-diazonium) dichloride undergoes several types of chemical reactions:
Substitution Reactions: The diazonium groups can be replaced by various nucleophiles such as halides, hydroxides, and cyanides. For example, treatment with potassium iodide results in the formation of 4,4’-(Ethane-1,2-diyl)di(iodobenzene).
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are important in dye chemistry. For instance, coupling with phenol yields 4,4’-(Ethane-1,2-diyl)di(azobenzene).
Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines. This can be achieved using reducing agents such as sodium sulfite.
Applications De Recherche Scientifique
4,4’-(Ethane-1,2-diyl)di(benzene-1-diazonium) dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound can be used to label proteins and nucleic acids through diazo coupling reactions, aiding in the study of biomolecular interactions.
Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is employed in the production of azo dyes, which are used in textile dyeing, printing, and as colorants in various materials.
Mécanisme D'action
The mechanism of action of 4,4’-(Ethane-1,2-diyl)di(benzene-1-diazonium) dichloride primarily involves its ability to form azo compounds through diazo coupling reactions. The diazonium groups act as electrophiles, reacting with nucleophilic aromatic compounds to form azo linkages. This reaction is facilitated by the resonance stabilization of the diazonium ion, which makes it highly reactive towards nucleophiles.
Comparaison Avec Des Composés Similaires
4,4’-(Ethane-1,2-diyl)di(benzene-1-diazonium) dichloride can be compared with other diazonium salts such as:
4,4’-(Ethane-1,2-diyl)dianiline: The precursor to the diazonium salt, which lacks the diazonium groups and thus has different reactivity.
4,4’-(Ethene-1,2-diyl)di(benzene-1-diazonium) dichloride: A similar compound with an ethene linker instead of an ethane linker, which may exhibit different reactivity and stability.
4,4’-(Ethane-1,2-diyl)di(benzene-1-amine): The reduced form of the diazonium salt, which has amine groups instead of diazonium groups and thus different chemical properties.
Propriétés
Numéro CAS |
92836-74-3 |
|---|---|
Formule moléculaire |
C14H12Cl2N4 |
Poids moléculaire |
307.2 g/mol |
Nom IUPAC |
4-[2-(4-diazoniophenyl)ethyl]benzenediazonium;dichloride |
InChI |
InChI=1S/C14H12N4.2ClH/c15-17-13-7-3-11(4-8-13)1-2-12-5-9-14(18-16)10-6-12;;/h3-10H,1-2H2;2*1H/q+2;;/p-2 |
Clé InChI |
NSXGGZIJIABCIN-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1CCC2=CC=C(C=C2)[N+]#N)[N+]#N.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


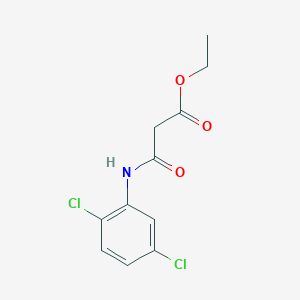
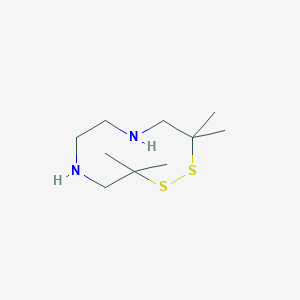


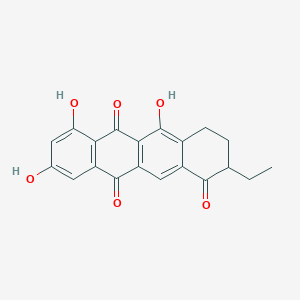

methanone](/img/structure/B14343892.png)
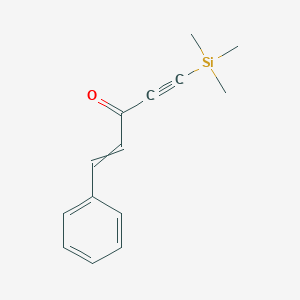
![N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14343902.png)
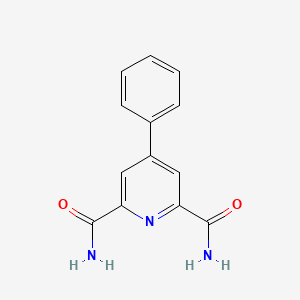
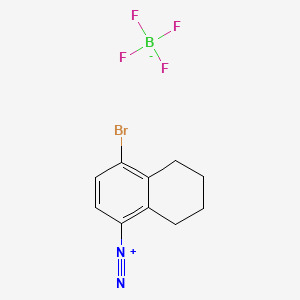
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)
![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)

